![molecular formula C18H16O2 B3285519 2-Benzhydryl-2H-pyran-4(3H)-one CAS No. 805251-34-7](/img/structure/B3285519.png)
2-Benzhydryl-2H-pyran-4(3H)-one
Overview
Description
2-Benzhydryl-2H-pyran-4(3H)-one is an organic compound that is widely used in scientific research. It is also known as benzhydryl ether or diphenylmethanol ether. This compound has a wide range of applications, including as a starting material for the synthesis of other organic compounds, as a reagent in organic reactions, and as a probe in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2H-pyran-4(3H)-one is not fully understood, but it is believed to act as a nucleophile in organic reactions. It can also act as a probe in biochemical and physiological studies, binding to specific targets and allowing for the identification and characterization of these targets.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Benzhydryl-2H-pyran-4(3H)-one in lab experiments include its versatility as a starting material and reagent, as well as its ability to act as a probe in biochemical and physiological studies. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are many potential future directions for research involving 2-Benzhydryl-2H-pyran-4(3H)-one. These include the development of new synthetic methods for the compound, the identification and characterization of its targets in biochemical and physiological studies, and the development of new pharmaceuticals and agrochemicals based on its structure and properties.
Scientific Research Applications
2-Benzhydryl-2H-pyran-4(3H)-one has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic reactions, such as the Suzuki-Miyaura coupling reaction.
properties
IUPAC Name |
2-benzhydryl-2,3-dihydropyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-20-17(13-16)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17-18H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFFZZPVKNKYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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